N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Overview
Description
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group attached to a 2,4-dimethyl-6-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide typically involves the reaction of 2,4-dimethyl-6-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,4-dimethyl-6-nitroaniline+2-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Formation of N-(2,4-dimethyl-6-aminophenyl)-2-methylbenzamide.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The benzamide moiety may also play a role in binding to specific proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethyl-6-nitrophenyl)acetamide
- N-(2,4-dimethyl-6-nitrophenyl)-4-fluorobenzamide
- 4,6-dimethyl-2-nitroaniline
Uniqueness
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide is unique due to the presence of both the nitro and benzamide groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-12(3)15(14(9-10)18(20)21)17-16(19)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJGKGDWONPLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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